

Structure-Activity Relationship of Sophoraflavanone H Analogues: A Comparative Guide

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Compound of Interest		
Compound Name:	Sophoraflavanone H	
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For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanone H, a prenylated flavonoid, and its analogues have garnered significant interest in the scientific community due to their diverse pharmacological activities. Understanding the relationship between the chemical structure of these compounds and their biological efficacy is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **Sophoraflavanone H** analogues, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Core Structure and Key Modifications

The fundamental structure of sophoraflavanones consists of a flavanone backbone, characterized by a three-ring system (A, B, and C rings). The biological activity of these compounds is significantly influenced by the type and position of various substituents on this core structure. Key modifications that dictate the potency and selectivity of **Sophoraflavanone H** analogues include:

Prenylation and Related Moieties: The presence, type (prenyl, geranyl, lavandulyl), and
position of isoprenoid side chains on the A and B rings are critical determinants of bioactivity.
These lipophilic groups can enhance cell membrane permeability and interaction with
molecular targets.



- Hydroxylation Patterns: The number and location of hydroxyl (-OH) groups on the aromatic rings influence the antioxidant potential and the ability to form hydrogen bonds with target enzymes and receptors.
- Other Substitutions: The addition of other functional groups, such as methoxy groups, can alter the electronic properties and metabolic stability of the compounds.

Comparative Biological Activities of Sophoraflavanone Analogues

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of **Sophoraflavanone H** analogues, providing a basis for direct comparison of their potency.

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxicity of various sophoraflavanone analogues has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented below.



Compound	Cell Line	IC50 (μM)	Reference
Sophoraflavanone G	HL-60 (Leukemia)	12.5	[1]
HepG2 (Liver Cancer)	13.3	[1]	
A549 (Lung Cancer)	7.7 (μg/mL)	[1]	
AGS (Gastric Cancer)	6.5 (μg/mL)	[1]	
DU-145 (Prostate Cancer)	7.7 (μg/mL)	[1]	
Kurarinone	HL-60 (Leukemia)	18.5	[1]
MCF-7 (Breast Cancer)	22.2	[1]	
A549 (Lung Cancer)	6.2 (μg/mL)	[1]	
PC-3 (Prostate Cancer)	6.6 (μg/mL)	[1]	
Isomaackiaflavanone A	HeLa (Cervical Cancer)	16-36	[2]
SK-MEL-5 (Melanoma)	16-36	[2]	
Isomaackiaflavanone B	HeLa (Cervical Cancer)	16-36	[2]
SK-MEL-5 (Melanoma)	16-36	[2]	
Abyssinone V	HeLa (Cervical Cancer)	16-36	[2]
SK-MEL-5 (Melanoma)	16-36	[2]	

Structure-Activity Relationship Insights (Cytotoxicity): Studies have indicated that the presence of a prenyl group at the C8 position contributes to cytotoxic activity.[2] Furthermore, the



hydroxylation pattern on the B-ring is also a key determinant of potency.

Antimicrobial Activity

Sophoraflavanone analogues have demonstrated significant activity against a variety of pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.

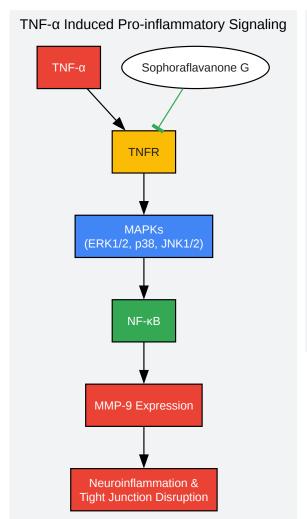
Compound	Bacterial Strain	MIC (μg/mL)	Reference
Sophoraflavanone G	S. aureus (MRSA clinical isolates)	0.5 - 8	[3]
mutans streptococci	0.5 - 4 (MBC)	[4]	
S. aureus (Gentamicin-resistant)	0.05	[5]	
MRSA (USA300)	3.9 (MIC90)	[6]	
Kurarinone	MRSA (USA300)	7.8 (MIC90)	[6]
Sophoraflavanone B	MRSA	15.6 - 31.25	

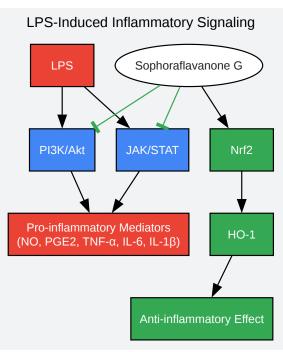
Structure-Activity Relationship Insights (Antimicrobial Activity): The lavandulyl group in sophoraflavanone G is considered critical for its antibacterial activity.[6] Comparative studies have shown that specific hydroxylation patterns on the A and B rings, such as 2',4'- or 2',6'-dihydroxylation on the B ring and 5,7-dihydroxylation on the A ring, are important for anti-MRSA activity.[7] The addition of an aliphatic group at the C6 or C8 position can also enhance this activity.[7]

Signaling Pathways Modulated by Sophoraflavanone Analogues

Sophoraflavanone G, a well-studied analogue, has been shown to exert its anti-inflammatory and neuroprotective effects by modulating several key signaling pathways. Understanding these pathways provides insight into the potential mechanisms of action for **Sophoraflavanone H** and its other analogues.







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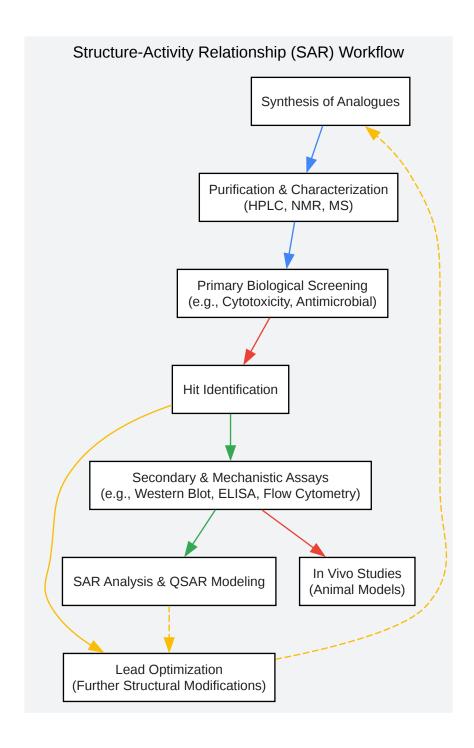
Signaling pathways modulated by Sophoraflavanone G.

As depicted, Sophoraflavanone G has been shown to inhibit TNF-α-induced MMP-9 expression by targeting the TNFR-mediated activation of MAPKs and the NF-κB signaling pathway, which is crucial for its neuroprotective effects.[8][9] In models of inflammation induced by lipopolysaccharide (LPS), Sophoraflavanone G exerts its anti-inflammatory effects by targeting the PI3K/Akt and JAK/STAT pathways, while also activating the Nrf2/HO-1 antioxidant response pathway.[10][11]



Experimental Workflow for Structure-Activity Relationship Studies

The process of elucidating the structure-activity relationship of novel **Sophoraflavanone H** analogues typically follows a systematic workflow, from synthesis to biological evaluation.





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A typical workflow for SAR studies of **Sophoraflavanone H** analogues.

Detailed Experimental Protocols

To ensure the reproducibility of the cited experimental data, detailed methodologies for key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

- Cancer cell lines
- Complete cell culture medium
- Sophoraflavanone H analogues (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the **Sophoraflavanone H** analogues in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the



compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

- Bacterial strains (e.g., MRSA)
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Sophoraflavanone H analogues (dissolved in DMSO)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:



- Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Compound Dilution: Prepare a two-fold serial dilution of each Sophoraflavanone H
 analogue in the appropriate broth in a 96-well plate.
- Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 16-20 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

By providing a structured overview of the current knowledge on the structure-activity relationships of **Sophoraflavanone H** analogues, this guide aims to facilitate further research and the rational design of more potent and selective drug candidates.

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